Here are some areas where 4-(3,5-Difluorophenyl)piperidine might be explored in research:
Due to the piperidine ring and the difluorophenyl group, this molecule could be investigated for its potential activity against various diseases. This might involve synthesizing the compound and testing it against specific biological targets, such as enzymes or receptors.
The molecule could serve as a chemical probe to study biological processes. By attaching a detectable group (fluorophore or radioisotope) to the molecule, researchers could track its movement within cells or organisms, providing insights into cellular function.
The properties of 4-(3,5-Difluorophenyl)piperidine, such as its solubility or binding affinity, could be of interest for material science applications. For instance, it might be explored for its potential use in the development of new catalysts or polymers.
4-(3,5-Difluorophenyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 3,5-difluorophenyl group. Its molecular formula is and it has a molecular weight of approximately 211.26 g/mol. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
Research indicates that 4-(3,5-Difluorophenyl)piperidine exhibits significant biological activity, particularly as an orexin type 2 receptor agonist. This receptor is implicated in various physiological processes, including appetite regulation and energy homeostasis. The compound's fluorinated structure contributes to its potency and selectivity for the target receptor .
Several synthesis methods for 4-(3,5-Difluorophenyl)piperidine have been reported:
The primary applications of 4-(3,5-Difluorophenyl)piperidine are in medicinal chemistry and pharmacology. It is being explored for potential therapeutic uses in treating disorders related to orexin signaling, such as obesity and sleep disorders. Additionally, its derivatives may serve as lead compounds for developing new drugs targeting various neurological conditions .
Interaction studies have shown that 4-(3,5-Difluorophenyl)piperidine interacts selectively with orexin type 2 receptors. These studies often employ radiolabeled ligands to assess binding affinity and efficacy in cellular assays. The compound's unique structure allows it to modulate receptor activity effectively, which is crucial for developing targeted therapies .
Several compounds share structural similarities with 4-(3,5-Difluorophenyl)piperidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2,6-Difluorophenyl)piperidine | Substituted with a different fluorophenyl group | May exhibit different receptor selectivity |
| N-[(2R,3S)-2-[[4-(2-methoxyphenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide | Complex structure with additional functional groups | Potentially broader biological activity |
| 4-(3-Fluorophenyl)piperidine | Lacks one fluorine atom | May have reduced potency compared to the difluoro derivative |
These compounds highlight the structural diversity within the piperidine class and underscore how small modifications can significantly impact biological activity and pharmacological potential.
The synthesis of 4-(3,5-Difluorophenyl)piperidine represents a significant challenge in heterocyclic chemistry due to the presence of electron-withdrawing fluorine substituents and the requirement for selective piperidine ring formation. Multiple synthetic approaches have been developed to address these challenges, ranging from traditional organic synthesis methods to modern catalytic and sustainable methodologies.
Traditional synthetic methodologies for 4-(3,5-Difluorophenyl)piperidine synthesis rely on well-established organic transformations that have been refined over decades of development. These approaches typically involve either nucleophilic aromatic substitution strategies to introduce the difluorophenyl moiety or cyclization techniques to construct the piperidine ring system.
Nucleophilic aromatic substitution represents one of the most direct approaches for introducing piperidine substituents onto electron-deficient aromatic systems. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring significantly activates the aromatic system toward nucleophilic attack, making this strategy particularly viable for 4-(3,5-Difluorophenyl)piperidine synthesis [1] [2].
The mechanism of nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a Meisenheimer complex intermediate, followed by elimination of the leaving group [2]. In the case of difluorophenyl substrates, the strong electron-withdrawing nature of fluorine atoms stabilizes the anionic intermediate through both inductive and resonance effects, thereby facilitating the overall transformation.
The reaction conditions for nucleophilic aromatic substitution can be optimized based on the specific substrate and nucleophile combination. Table 1 presents representative conditions and yields for various difluorophenyl substrates reacting with piperidine under different solvent systems. The data demonstrates that reactions in polyethylene glycol 400 generally provide superior yields and shorter reaction times compared to traditional organic solvents.
The regioselectivity of nucleophilic aromatic substitution in difluorophenyl systems depends on the substitution pattern and electronic effects. For 3,5-difluorophenyl substrates, the para position relative to one fluorine substituent represents the most electrophilic site, leading to selective substitution at the 4-position [3]. This regioselectivity is crucial for the synthesis of 4-(3,5-Difluorophenyl)piperidine, as it ensures formation of the desired isomer without requiring additional purification steps.
Kinetic studies have revealed that nucleophilic aromatic substitution reactions of difluorophenyl compounds with piperidine follow second-order kinetics, with the rate being dependent on both substrate and nucleophile concentrations [2]. The activation parameters for these reactions indicate relatively low activation energies, consistent with the electron-deficient nature of the aromatic substrate.
The construction of piperidine rings through cyclization methodologies represents an alternative approach to nucleophilic aromatic substitution for accessing 4-(3,5-Difluorophenyl)piperidine derivatives. These methodologies typically involve the formation of carbon-nitrogen bonds through intramolecular cyclization of appropriately functionalized precursors [4] [5] [6].
Reductive amination stands as one of the most widely utilized methods for piperidine synthesis, particularly when starting from 1,5-diaminoaldehydes or related bifunctional precursors [4]. This methodology involves the formation of an imine intermediate followed by its reduction to afford the corresponding secondary amine. The process can be conducted as either a one-pot procedure for secondary amines or a two-step process for primary amines, with the latter involving initial imine formation followed by reduction.
The stability of 1,5-aminoaldehydes presents certain challenges, as these compounds tend to form aminal mixtures through intramolecular addition of the amine to the formyl function during storage [4]. However, reduction of these aminal mixtures can directly afford the desired piperidine products, making this approach viable despite the inherent instability of the starting materials.
Nucleophilic substitution cyclizations represent another important class of piperidine ring formation reactions. These transformations typically employ 1,5-dihalogenated alkanes or related electrophilic substrates, which undergo intramolecular cyclization in the presence of appropriate nitrogen nucleophiles [4]. The leaving groups in these reactions are commonly mesylates, tosylates, or halides, with the choice of leaving group influencing both the reaction rate and the overall yield.
Electroreductive cyclization has emerged as a modern and efficient method for piperidine synthesis, particularly when conducted in flow microreactor systems [5]. This methodology involves the electrochemical reduction of imine substrates in the presence of terminal dihaloalkanes, leading to cyclization through radical or ionic pathways. The use of flow microreactors provides several advantages, including enhanced mass transfer, precise control of reaction conditions, and improved safety profiles compared to traditional batch processes.
The Achmatowicz rearrangement represents a unique approach to piperidine synthesis that utilizes bio-renewable starting materials [7]. This methodology employs furfuryl alcohol derivatives as starting materials, which undergo oxidative rearrangement followed by reductive cyclization to afford piperidine products. The green chemistry aspects of this approach, combined with its scalability and sustainability, make it particularly attractive for industrial applications.
Table 2 provides a comparative analysis of various piperidine ring formation methods, highlighting the differences in starting materials, reaction conditions, yields, and reaction times. The data demonstrates that electroreductive cyclization and Achmatowicz rearrangement generally provide the shortest reaction times, while reductive amination offers the highest yields.
The development of catalytic methodologies for 4-(3,5-Difluorophenyl)piperidine synthesis has revolutionized the field by enabling more efficient, selective, and scalable synthetic routes. These approaches leverage the power of transition metal catalysis and asymmetric synthesis to provide access to complex heterocyclic structures under mild reaction conditions.
Transition metal-catalyzed coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of difluorophenyl piperidine derivatives. These methodologies offer significant advantages over traditional approaches, including improved functional group tolerance, milder reaction conditions, and enhanced selectivity [8] [9] [10] [11].
The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely utilized cross-coupling methodologies for connecting aryl fragments [9] [10] [11]. This transformation involves the palladium-catalyzed coupling of arylboronic acids or esters with aryl halides to form biaryl products. In the context of 4-(3,5-Difluorophenyl)piperidine synthesis, this methodology can be employed to couple 3,5-difluorophenylboronic acid derivatives with appropriately functionalized piperidine halides.
Recent developments in Suzuki-Miyaura methodology have focused on expanding the scope to include challenging substrate combinations, such as 2-pyridyl nucleophiles [11]. These electron-deficient heteroaryl boron derivatives present unique challenges due to their slow transmetallation rates and tendency to undergo protodeboronation. However, specialized catalyst systems based on phosphite or phosphine oxide ligands have proven highly effective for these transformations.
The use of lithium triisopropyl 2-pyridylboronates has emerged as a particularly effective approach for Suzuki-Miyaura couplings involving electron-deficient heteroarenes [11]. These reagents demonstrate superior stability compared to conventional boronic acids and provide excellent yields when coupled with appropriately designed catalyst systems. The optimal catalyst combination involves palladium dibenzylideneacetone and specialized phosphite ligands, which facilitate efficient transmetallation while minimizing side reactions.
Scale-up considerations for Suzuki-Miyaura couplings have been extensively studied, with particular attention to the development of continuous flow processes [10]. A notable example involves the scale-up of a rhodium-catalyzed asymmetric coupling between racemic allyl chlorides and heteroaryl boronic acids, which was successfully conducted on a 100-gram scale with excellent enantioselectivity and yield. This work demonstrates the industrial viability of modern cross-coupling methodologies for the production of complex heterocyclic compounds.
The Negishi coupling reaction provides an alternative approach for carbon-carbon bond formation through the palladium-catalyzed coupling of organozinc reagents with aryl halides [9]. This methodology offers certain advantages over Suzuki-Miyaura coupling, particularly in terms of functional group tolerance and the ability to couple sterically hindered substrates. The use of organozinc reagents also allows for the incorporation of alkyl groups, expanding the structural diversity accessible through cross-coupling approaches.
Heck reactions represent a distinct class of palladium-catalyzed transformations that enable the direct coupling of aryl halides with alkenes without requiring organometallic reagents [9]. This methodology is particularly valuable for the introduction of vinyl substituents or for the construction of fused ring systems through intramolecular cyclization reactions. The application of Heck methodology to piperidine synthesis has been demonstrated through photoinduced palladium-catalyzed cascade reactions that combine remote carbon-hydrogen functionalization with intramolecular annulation processes [12].
Table 3 presents a comprehensive comparison of different transition metal-catalyzed coupling reactions suitable for difluorophenyl piperidine synthesis. The data highlights the varying catalyst systems, organometallic partners, and reaction conditions required for each transformation, along with typical yields achieved under optimized conditions.
The synthesis of enantiomerically pure 4-(3,5-Difluorophenyl)piperidine derivatives represents a critical challenge in medicinal chemistry, as the biological activity of these compounds is often highly dependent on their stereochemical configuration. Several asymmetric methodologies have been developed to address this challenge, ranging from chiral auxiliary approaches to asymmetric catalysis [13] [14] [15] [16] [17].
Chiral auxiliary methodologies represent one of the most reliable approaches for achieving high levels of stereocontrol in piperidine synthesis [13] [18]. These strategies typically involve the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of the key bond-forming reaction. The auxiliary is subsequently removed to reveal the desired enantiomerically pure product. α-Naphthylethylamine derivatives have proven particularly effective as chiral auxiliaries for piperidine synthesis, providing excellent levels of diastereoselectivity and reliable procedures for auxiliary removal.
The development of protecting group strategies has been crucial for achieving complete chirality retention in asymmetric piperidine synthesis [13]. An effective protecting group methodology has been developed that allows the synthesis of enantiopure piperidines with yields up to 92 percent and complete chirality retention exceeding 95 percent enantiomeric excess. This approach demonstrates the importance of careful substrate design in achieving high levels of stereocontrol.
Asymmetric catalysis has emerged as a powerful alternative to chiral auxiliary approaches, offering the advantage of substoichiometric use of chiral information [14] [19] [16]. Chiral phosphines have shown remarkable versatility as catalysts for asymmetric piperidine synthesis, particularly in annulation reactions involving imines and allenes. The first highly enantioselective variant of the Kwon annulation employs chiral phosphepine catalysts to furnish functionalized piperidine derivatives with excellent stereoselectivity.
Enantioselective intramolecular cyclization reactions catalyzed by chiral phosphoric acids represent another important class of asymmetric methodologies [19]. These transformations involve the cyclization of unsaturated acetals to form chiral piperidines, with the stereochemical outcome controlled by the chiral phosphoric acid catalyst. Computational studies have revealed that these reactions proceed through a novel transacetalization mechanism involving the formation of mixed chiral phosphate acetal intermediates.
The development of enantio-divergent methodologies has provided access to both enantiomers of target compounds from the same starting materials [17]. This approach is exemplified by the catalytic enantioselective reductive alkynylation of amides, which enables the one-step access to either enantiomer of alkaloid targets through appropriate choice of catalyst configuration. Such methodologies are particularly valuable for medicinal chemistry applications where both enantiomers may exhibit different biological activities.
Enzymatic resolution represents a complementary approach to asymmetric synthesis that can provide access to enantiomerically pure materials through selective biotransformation [15]. Lipase-catalyzed resolutions have been successfully applied to piperidine derivatives, although the inherent limitation of maximum 50 percent theoretical yield restricts the practical utility of this approach.
Chiral pool approaches utilize naturally occurring chiral compounds as starting materials, thereby avoiding the need for asymmetric induction [18] [17]. Amino acids represent particularly attractive chiral pool starting materials due to their ready availability and well-established synthetic chemistry. The asymmetric synthesis of pyrrolidine and piperidine derivatives via regio- and stereo-selective ring-opening reactions of chiral aziridines demonstrates the power of this approach.
Table 4 summarizes various asymmetric synthesis methods for chiral piperidine derivatives, including information on chiral sources, enantiomeric excess values, diastereomeric excess values, yields, and reaction conditions. The data demonstrates that chiral auxiliary and chiral pool approaches generally provide the highest levels of stereocontrol, while asymmetric catalysis offers improved efficiency and practicality.
The development of environmentally benign synthetic methodologies for 4-(3,5-Difluorophenyl)piperidine synthesis has become increasingly important as the pharmaceutical industry seeks to reduce its environmental impact. Green chemistry principles have guided the development of numerous sustainable approaches that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous materials [20] [21] [22] [23] [24].
Microwave-assisted synthesis has emerged as one of the most effective green chemistry approaches for heterocyclic compound synthesis [25] [26] [27]. This methodology offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, enhanced product purities, and reduced energy consumption. The selective heating provided by microwave irradiation allows reactions to proceed under milder conditions while achieving superior results compared to traditional thermal methods.
The application of microwave irradiation to piperidine synthesis has been demonstrated through numerous examples involving multicomponent reactions and cyclization processes [25] [26] [27]. These methodologies typically achieve complete conversions within minutes rather than hours, with yields often exceeding those obtained through conventional heating. The ability to conduct reactions under solvent-free or minimal solvent conditions further enhances the environmental benefits of microwave-assisted synthesis.
Solvent-free reaction conditions represent another important aspect of green chemistry that has been successfully applied to piperidine synthesis [21] [24] [28] [29]. These methodologies eliminate the need for organic solvents entirely, thereby reducing waste generation and improving atom economy. Ball milling and other mechanochemical activation methods have proven particularly effective for conducting solvent-free reactions, providing high yields while minimizing environmental impact.
The development of piperidine-functionalized catalysts demonstrates the integration of green chemistry principles with heterocyclic synthesis [24]. These catalysts combine the catalytic activity of piperidine with the advantages of heterogeneous catalysis, allowing for easy separation and reuse while maintaining high activity levels. Magnetic nanoparticle supports enable catalyst recovery through simple magnetic separation, further enhancing the sustainability of these systems.
Ionic liquids have found increasing application as green solvents for heterocyclic synthesis due to their unique properties, including negligible vapor pressure, thermal stability, and recyclability [30] [31]. These properties make ionic liquids attractive alternatives to conventional organic solvents, particularly for reactions that require elevated temperatures or extended reaction times. The tunable nature of ionic liquids also allows for optimization of solvent properties to match specific reaction requirements.
Flow chemistry methodologies represent a paradigm shift toward continuous processing that offers numerous advantages for sustainable synthesis [32] [33] [34]. These approaches enable precise control of reaction conditions, improved heat and mass transfer, enhanced safety profiles, and reduced waste generation. The scalability of flow processes also makes them attractive for industrial applications where large quantities of material must be produced efficiently.
The development of continuous flow protocols for chiral piperidine synthesis demonstrates the successful integration of asymmetric synthesis with green chemistry principles [32]. These methodologies achieve high levels of stereoselectivity while maintaining the operational advantages of continuous processing. The ability to conduct these reactions on gram scales with excellent results showcases the practical utility of flow chemistry for pharmaceutical applications.
Mechanochemical synthesis through ball milling has emerged as a particularly promising approach for sustainable heterocyclic synthesis [35] [36] [37]. This methodology eliminates the need for solvents entirely while often providing superior results compared to solution-phase reactions. The mechanical energy provided by ball milling can activate otherwise challenging transformations, enabling the synthesis of complex heterocyclic structures under mild conditions.
The synthesis of pharmaceutically relevant compounds through mechanochemical methods has been demonstrated through the preparation of compounds such as PZ-1361, a potent serotonin receptor antagonist [35]. This approach achieved a significant improvement in overall yield (from 34 to 64 percent) while reducing reaction time from 60 to 5.5 hours and eliminating the need for chromatographic purification. The calculation of green chemistry metrics such as E-factor and Ecoscale score confirmed the environmental advantages of the mechanochemical approach.
Bio-based starting materials represent another important aspect of sustainable synthesis that has been successfully applied to piperidine synthesis [20] [7] [23]. The use of renewable feedstocks such as furfural and tetrahydrofurfurylamine provides access to piperidine derivatives while reducing dependence on fossil resources. These methodologies often employ heterogeneous catalysts that can be easily separated and reused, further enhancing their sustainability profiles.
The development of surface single-atom alloy catalysts has enabled the efficient conversion of bio-based platform chemicals to nitrogen heterocycles under mild conditions [23]. These catalysts demonstrate remarkable activity and selectivity for the transformation of furfural to piperidine, achieving yields up to 93 percent while operating under environmentally benign conditions. The ability to recycle these catalysts multiple times without loss of activity makes them particularly attractive for industrial applications.
Table 5 provides a comprehensive comparison of various green chemistry approaches for sustainable piperidine synthesis. The data includes information on energy sources, solvent requirements, reaction times, yields, E-factors, and environmental benefits for each methodology. The results demonstrate that mechanochemical and flow chemistry approaches generally provide the most favorable environmental profiles, while microwave-assisted synthesis offers the best balance of efficiency and sustainability.
4-(3,5-Difluorophenyl)piperidine represents a significant example within the class of fluorinated piperidine derivatives, characterized by a six-membered piperidine ring bearing a 3,5-difluorophenyl substituent at the 4-position. The molecular formula C₁₁H₁₃F₂N corresponds to a molecular weight of 197.22 g/mol [1] [2]. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural studies of closely related difluorophenyl piperidine derivatives provide valuable insights into its expected conformational behavior.
Comparative crystallographic analyses of analogous compounds reveal consistent conformational preferences within this structural family. The related compound 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, demonstrating that the piperidine ring adopts a stable chair conformation with two fluorophenyl groups and one butyl group oriented equatorially [3]. Similarly, (2,6-difluorophenyl)(4-methylpiperidin-1-yl)methanone crystallizes in the monoclinic system (space group P2₁/n) with the piperidine ring maintaining its characteristic chair conformation and a dihedral angle of 48.75(7)° between the piperidine ring plane and the benzene ring [4].
The piperidine ring in 4-(3,5-difluorophenyl)piperidine is expected to adopt a chair conformation, consistent with the general preference observed in piperidine derivatives. Conformational analysis of related structures indicates that the chair conformation minimizes steric interactions and maximizes orbital overlap. The Cremer-Pople puckering parameters for similar difluorophenyl piperidine compounds typically show Q values ranging from 0.558 to 0.581 Å, with θ angles near 0-2°, confirming the chair geometry [5] [4].
Computational studies using density functional theory methods predict that the 3,5-difluorophenyl substituent preferentially adopts an equatorial orientation relative to the piperidine ring plane. This preference arises from the minimization of 1,3-diaxial interactions that would occur if the bulky aromatic group occupied an axial position [6] [7]. The equatorial positioning allows for optimal spatial arrangement while maintaining favorable electronic interactions between the fluorine atoms and neighboring molecular regions.
The 3,5-difluoro substitution pattern creates a unique electronic environment that influences both intramolecular geometry and intermolecular packing arrangements. Crystal structure analyses of related compounds demonstrate that fluorine atoms participate significantly in weak intermolecular interactions, contributing 15-20% of the total Hirshfeld surface contacts through F···H interactions [3]. These interactions, while individually weak, collectively contribute to crystal stability and influence molecular packing patterns.
The dihedral angle between the piperidine ring and the 3,5-difluorophenyl group is predicted to be approximately 60-75°, based on analogous structures where similar angles are observed between piperidine rings and substituted phenyl groups [8] [9]. This orientation minimizes steric hindrance while allowing for potential π-electron delocalization between the aromatic system and the nitrogen lone pair.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(3,5-difluorophenyl)piperidine through characteristic chemical shifts and coupling patterns that reflect the electronic environment created by the fluorine substituents.
Proton NMR Characteristics
In ¹H NMR spectroscopy, 4-(3,5-difluorophenyl)piperidine exhibits distinctive spectral features arising from both the piperidine ring protons and the aromatic system. The aromatic protons of the 3,5-difluorophenyl group appear as complex multiplets in the 6.8-7.4 ppm region, with the meta-positioned protons (H-2, H-4, H-6) showing characteristic coupling patterns influenced by fluorine atoms [10] [11]. The ortho coupling between fluorine and adjacent protons typically results in JHF coupling constants of 8-12 Hz, creating distinctive doublet of doublets patterns.
The piperidine ring protons display characteristic chemical shifts that reflect their spatial relationship to the aromatic substituent. Protons on carbons adjacent to the aromatic-bearing carbon (H-3, H-5) typically appear at 2.6-2.8 ppm, while the remaining ring protons (H-2, H-6) resonate at 2.4-2.6 ppm [11]. The proton directly attached to the carbon bearing the aromatic group (H-4) appears as a complex multiplet around 2.7-3.0 ppm due to coupling with neighboring ring protons and potential long-range coupling with aromatic protons.
The nitrogen-bound proton, when present in the free base form, appears as a broad signal around 1.5-2.0 ppm, though this signal may be exchange-broadened or absent depending on solution conditions and pH. Variable temperature NMR studies of related fluorinated piperidines reveal that ring inversion processes typically occur with activation energies of 10-12 kcal/mol, resulting in coalescence temperatures around 0-25°C for the ring proton signals [12].
Carbon-13 NMR Analysis
¹³C NMR spectroscopy of 4-(3,5-difluorophenyl)piperidine provides detailed information about the carbon framework and the electronic effects of fluorine substitution. The aromatic carbon atoms exhibit characteristic chemical shifts and multiplicities arising from carbon-fluorine coupling. The fluorine-bearing carbons (C-3, C-5) appear as doublets with JCF coupling constants of approximately 245-250 Hz, typical for directly bonded carbon-fluorine interactions [13].
The aromatic carbons ortho to fluorine (C-2, C-4, C-6) display doublet patterns with JCF values of 12-25 Hz, while the para carbon (C-1) shows a triplet pattern due to long-range coupling with both fluorine atoms. The ipso carbon attached to the piperidine ring typically resonates around 140-145 ppm as a triplet with JCF of 2-4 Hz [10].
The piperidine ring carbons exhibit chemical shifts characteristic of their environment relative to the aromatic substituent. The carbon bearing the aromatic group (C-4) typically appears around 42-45 ppm, while the adjacent carbons (C-3, C-5) resonate at 32-35 ppm. The remaining ring carbons (C-2, C-6) show signals around 28-31 ppm, and the nitrogen-adjacent carbons typically appear at 50-55 ppm [10] [13].
Fluorine-19 NMR Spectroscopy
¹⁹F NMR spectroscopy provides the most direct probe of the fluorine environment in 4-(3,5-difluorophenyl)piperidine. The two equivalent fluorine atoms in the 3,5-positions typically resonate as a single sharp signal around -110 to -115 ppm relative to CFCl₃, consistent with meta-substituted fluorobenzene derivatives [14]. The chemical shift position reflects the electron-withdrawing nature of the fluorine atoms and their aromatic environment.
The ¹⁹F NMR signal may show fine structure due to long-range coupling with aromatic protons, particularly the ortho protons (H-2, H-4, H-6), with coupling constants typically in the 8-12 Hz range. Temperature-dependent ¹⁹F NMR studies can provide information about conformational dynamics, as rotation around the C-aryl bond may influence the electronic environment of the fluorine atoms [14].
Infrared Spectroscopic Analysis
Infrared spectroscopy of 4-(3,5-difluorophenyl)piperidine reveals characteristic vibrational modes that provide structural information about functional groups and molecular conformation. The NH stretching vibration appears as a medium to strong absorption around 3300-3350 cm⁻¹, consistent with secondary amine functionality in the piperidine ring [15]. This frequency may shift depending on intermolecular hydrogen bonding interactions in the solid state or solution.
Aromatic CH stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic CH stretches from the piperidine ring are observed in the 2800-3000 cm⁻¹ region [16]. The aromatic C=C stretching modes produce characteristic bands in the 1450-1650 cm⁻¹ range, with the exact positions influenced by fluorine substitution effects.
Carbon-fluorine stretching vibrations provide diagnostic information about the fluorine substitution pattern. The C-F stretches in 3,5-difluorobenzene derivatives typically appear as strong absorptions around 1450-1550 cm⁻¹, with the exact frequency depending on the electronic environment [17] [18]. Additional aromatic C-F deformation modes may be observed in the 1000-1300 cm⁻¹ region.
The piperidine ring contributes characteristic vibrational modes including ring deformation vibrations around 1000-1200 cm⁻¹ and C-N stretching modes around 1200-1400 cm⁻¹. Chair conformation is often confirmed by the presence of characteristic Bohlmann bands in the 2700-2850 cm⁻¹ region, arising from antiperiplanar CH-N interactions in the axial positions [15].
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of 4-(3,5-difluorophenyl)piperidine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 197 for the monoisotopic mass, with the M+1 peak showing the expected isotope pattern [1].
Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the piperidine ring portion and formation of a 3,5-difluorobenzyl cation at m/z 143. Base peak often corresponds to the 3,5-difluorophenyl cation (m/z 129) formed through benzylic cleavage. Secondary fragmentations may include loss of HF (m/z 109) from the difluorophenyl fragment and further ring fragmentations.
The piperidine ring may undergo characteristic fragmentations including loss of C₂H₄ (m/z 169) through retro-Diels-Alder processes or McLafferty rearrangements. Electron impact ionization typically produces more extensive fragmentation compared to chemical ionization methods, which may preserve the molecular ion and show primarily protonated molecular species at m/z 198 [19].
Computational modeling using density functional theory provides detailed insights into the electronic structure, geometry optimization, and molecular properties of 4-(3,5-difluorophenyl)piperidine. The B3LYP functional with basis sets ranging from 6-31G(d) to 6-311++G(d,p) has proven particularly effective for studying fluorinated piperidine systems [20] [21].
Geometry optimization calculations predict that 4-(3,5-difluorophenyl)piperidine adopts a chair conformation for the piperidine ring with the aromatic substituent in an equatorial position. The optimized C-N bond lengths typically range from 1.45-1.47 Å, while C-C bond lengths in the piperidine ring fall between 1.52-1.54 Å, consistent with experimental values from related structures [3]. The C-F bond lengths are predicted to be approximately 1.35 Å, typical for aromatic carbon-fluorine bonds.
The dihedral angle between the piperidine ring and the 3,5-difluorophenyl group is calculated to be approximately 65-75°, representing a balance between steric interactions and electronic effects. This orientation allows for optimal overlap between the nitrogen lone pair and the aromatic π-system while minimizing unfavorable steric contacts [21].
Frontier molecular orbital analysis reveals important information about the electronic properties and reactivity of 4-(3,5-difluorophenyl)piperidine. The highest occupied molecular orbital (HOMO) is typically localized primarily on the nitrogen atom and adjacent carbon atoms of the piperidine ring, with some contribution from the aromatic π-system. HOMO energies for related fluorinated piperidines typically range from -6.0 to -6.5 eV [22] [23].
The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the aromatic ring system, particularly concentrated on the carbon atoms meta to the fluorine substituents. LUMO energies typically fall in the range of -1.5 to -2.0 eV. The resulting HOMO-LUMO gap of approximately 4.0-4.5 eV indicates moderate electronic stability and correlates well with experimental UV-visible absorption spectra [20] [22].
Natural bond orbital analysis reveals that the fluorine atoms bear significant negative charge (approximately -0.3 to -0.4 e⁻), consistent with their high electronegativity. The nitrogen atom typically carries a partial negative charge of -0.6 to -0.8 e⁻, reflecting its role as an electron-donating center. These charge distributions influence both chemical reactivity and intermolecular interaction patterns [21].